Salirasib

Catalog No.
S542350
CAS No.
162520-00-5
M.F
C22H30O2S
M. Wt
358.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salirasib

CAS Number

162520-00-5

Product Name

Salirasib

IUPAC Name

2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbenzoic acid

Molecular Formula

C22H30O2S

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C22H30O2S/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-25-21-14-6-5-13-20(21)22(23)24/h5-6,9,11,13-15H,7-8,10,12,16H2,1-4H3,(H,23,24)/b18-11+,19-15+

InChI Key

WUILNKCFCLNXOK-CFBAGHHKSA-N

SMILES

CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)O)C)C)C

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

farnesylthiosalicylic acid, S-farnesylthiosalicylic acid, S-trans,trans-farnesylthiosalicylic acid, salirasib

Canonical SMILES

CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)O)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CSC1=CC=CC=C1C(=O)O)/C)/C)C

Description

The exact mass of the compound Salirasib is 358.19665 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 685986. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Preclinical Studies of Salirasib

Preclinical studies have shown promise for salirasib's ability to inhibit Ras signaling and tumor growth in various models.

  • In vitro studies have demonstrated that salirasib can inhibit the growth of several cancer cell lines, including hepatocellular carcinoma, pancreatic cancer, and hematological malignancies [, ].
  • In vivo studies in mice with xenografts of human cancer cells have shown that salirasib can reduce tumor volume []. These studies suggest that salirasib may have a role in cancer treatment.

Clinical Trials of Salirasib

Early clinical trials of salirasib have shown encouraging results regarding safety and tolerability.

  • A phase I trial in Japan evaluated the safety and pharmacokinetics of salirasib in patients with relapsed/refractory solid tumors. The study found that salirasib was well-tolerated, with gastrointestinal disturbances being the most common side effects.
  • Another phase I trial investigated salirasib in patients with relapsed/refractory hematological malignancies []. This study also found salirasib to be well-tolerated, with modest anti-tumor activity observed.
  • While these trials did not show dramatic responses, the encouraging safety profile and signs of efficacy warrant further investigation of salirasib, potentially in combination with other therapies.

Salirasib, also known as S-farnesylthiosalicylic acid, is a synthetic derivative of salicylic acid characterized by the molecular formula C22H30O2S. It is primarily recognized for its potential antineoplastic activity due to its ability to inhibit the activation of Ras proteins, which are implicated in approximately one-third of human cancers. Salirasib functions by dislodging all Ras isoforms from their membrane-anchoring sites, thereby preventing their activation and subsequent downstream signaling that promotes cell proliferation and survival .

Salirasib's mechanism of action targets the Ras protein, a cellular signaling molecule involved in cell growth and differentiation [, ]. Mutations in Ras can lead to uncontrolled cell division and cancer development []. Salirasib disrupts the anchoring of Ras proteins to the cell membrane, hindering their signaling activity and potentially stopping cancer cell growth [, ].

That are significant for its biological activity. The compound is known to inhibit Ras methylation, which is crucial for its membrane localization and activation. In cellular contexts, Salirasib has demonstrated the ability to reduce the levels of Ras proteins in both normal and transformed cells, such as Rat-1 fibroblasts and B16 melanoma cells .

Additionally, Salirasib's interaction with cellular pathways can lead to apoptosis in cancer cells. For instance, when combined with TRAIL (TNF-related apoptosis-inducing ligand), Salirasib enhances TRAIL-induced apoptosis through mechanisms involving the downregulation of survivin, a protein that inhibits caspase-9 and is associated with cell survival .

Salirasib exhibits notable biological activities, particularly in the context of cancer treatment. Its primary mechanism involves inhibiting Ras protein activity, which is crucial for many oncogenic signaling pathways. Studies have shown that Salirasib can sensitize hepatocarcinoma cells to TRAIL-induced apoptosis by enhancing caspase activity and downregulating survivin levels .

In preclinical studies, Salirasib has been shown to induce cytotoxic effects in various cancer cell lines, including those resistant to conventional therapies. Its ability to modulate apoptotic pathways makes it a candidate for combination therapies aimed at overcoming resistance in cancer treatments .

The synthesis of Salirasib involves several steps starting from salicylic acid derivatives. One common method includes the reaction of salicylic acid with farnesyl bromide under basic conditions to form S-farnesylthiosalicylic acid. This reaction typically requires appropriate solvents and catalysts to facilitate the formation of the thioether linkage that characterizes Salirasib .

Research has also explored modifications to improve the bioavailability and stability of Salirasib through lipophilic modifications, leading to novel analogues with enhanced pharmacological properties .

Salirasib's primary application lies within oncology as a potential therapeutic agent targeting Ras-driven cancers. Its ability to inhibit Ras signaling makes it a promising candidate for treating various malignancies characterized by aberrant Ras activation. Clinical trials have been initiated to evaluate its efficacy and safety in humans, particularly in combination with other therapeutic agents like TRAIL .

Moreover, Salirasib's unique mechanism of action positions it as a valuable tool for research in cancer biology, especially in studies focusing on apoptosis and cell signaling pathways associated with Ras proteins .

Studies examining the interactions of Salirasib with cellular components have highlighted its role in modulating apoptotic pathways. For example, Salirasib enhances TRAIL-induced apoptosis by increasing caspase-3/7 activity across multiple hepatocarcinoma cell lines. This interaction underscores its potential as an adjuvant therapy in cancer treatment strategies aimed at enhancing the effectiveness of existing therapies .

Additionally, research into its pharmacokinetics has indicated challenges related to bioavailability and stability, prompting investigations into modified forms of Salirasib that retain or enhance its therapeutic effects while improving these pharmacological properties .

Salirasib belongs to a class of compounds that target Ras signaling pathways. Here are some similar compounds along with a brief comparison highlighting Salirasib's uniqueness:

Compound NameMechanism of ActionUnique Features
Farnesylthiosalicylic acidInhibits Ras protein activationParent compound; less selective than Salirasib
TipifarnibFarnesyl transferase inhibitorTargets farnesylation specifically; broader action
LonafarnibInhibits farnesyltransferaseFocused on preventing farnesylation; used in clinical trials
SelumetinibMEK inhibitorDirectly targets downstream signaling; not a Ras inhibitor
SorafenibMulti-kinase inhibitorBroader spectrum targeting multiple pathways

Salirasib's specificity for dislodging Ras proteins from their membrane anchors distinguishes it from other compounds that may target different aspects of Ras signaling or related pathways. This specificity may contribute to its effectiveness in sensitizing cancer cells to apoptosis while minimizing effects on normal cells.

Molecular Structure and Formula

Salirasib, also known as farnesylthiosalicylic acid or by its abbreviated designation FTS, is a synthetic compound with the molecular formula C22H30O2S and a molecular weight of 358.54 g/mol [1] [2] [3]. The compound's IUPAC name is 2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbenzoic acid, which reflects its complex molecular architecture [1] [2].

The molecular structure of Salirasib consists of two primary structural components: a salicylic acid moiety and a farnesyl chain. The salicylic acid portion contains a benzene ring with both a carboxyl group (-COOH) and a thiol substituent (-SH) that has been modified through thioether formation. The farnesyl component is a fifteen-carbon isoprenoid chain with three isoprene units, containing two double bonds with (2E,6E) configuration, and three methyl substituents at positions 3, 7, and 11 [1] [2].

The compound is classified as a sesquiterpenoid due to its farnesyl component and simultaneously as a salicylic acid derivative owing to its benzoic acid structure [3] [4]. The CAS registry number for Salirasib is 162520-00-5, and its chemical identifier InChI Key is WUILNKCFCLNXOK-CFBAGHHKSA-N [1] [2] [3].

Physicochemical Properties

The physicochemical properties of Salirasib demonstrate its lipophilic nature and limited water solubility. The compound exhibits a calculated logarithmic partition coefficient (LogP) of 7.2, indicating high lipophilicity and preferential partitioning into organic phases over aqueous environments [1]. This high lipophilicity is consistent with the presence of the extended farnesyl chain.

Table 1: Physicochemical Properties of Salirasib

PropertyValueSource/Reference
Molecular FormulaC22H30O2S [1] [2] [3]
Molecular Weight (g/mol)358.54 [1] [2] [3]
IUPAC Name2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbenzoic acid [1] [2]
CAS Number162520-00-5 [1] [2] [3]
Solubility in DMSO (mg/mL)20-72 [5] [6] [7]
Solubility in Ethanol (mg/mL)20-72 [6] [7]
Solubility in WaterInsoluble (2 μg/mL) [2] [8] [7]
Storage Temperature (°C)-20 [2] [5]
Stability at -70°CStable for 196 days [9]
Stability at Room TemperatureStable for 6 hours [9]
LogP (Calculated)7.2 [1]
InChI KeyWUILNKCFCLNXOK-CFBAGHHKSA-N [1] [2]
Color/AppearanceWhite to off-white powderInferred from powder form
Chemical ClassificationSesquiterpenoid, Salicylic acid derivative [3] [4]

The solubility profile of Salirasib reflects its lipophilic character. The compound demonstrates excellent solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with concentrations ranging from 20 to 72 mg/mL at 25°C [5] [6] [7]. In contrast, Salirasib exhibits extremely poor water solubility, with reported values as low as 2 μg/mL under standard conditions [2] [8] [7]. This hydrophobic nature necessitates the use of organic co-solvents or specialized formulations for aqueous preparations.

Table 2: Solubility Profile of Salirasib

SolventSolubilityConditionsReference
WaterInsoluble (2 μg/mL)Room temperature [2] [8] [7]
DMSO20-72 mg/mL25°C [5] [6] [7]
Ethanol20-72 mg/mL25°C [6] [7]
MethanolSolubleNot specified [9]
PBS (pH 7.2)0.5 mg/mL (with ethanol 1:1)pH 7.2, 1:1 ethanol mixture [6]
1-OctanolHigh (LogP = 7.2)Partition coefficient measurement [1]

The stability characteristics of Salirasib have been extensively studied for pharmaceutical applications. Long-term stability studies demonstrate that the compound remains stable when stored at -70°C for at least 196 days without significant degradation [9]. At room temperature, Salirasib maintains stability for approximately 6 hours, which is sufficient for most analytical procedures [9]. The compound should be stored at -20°C as a powder to maintain optimal stability over extended periods [2] [5].

Structural Relationship to Salicylic Acid Derivatives

Salirasib's relationship to salicylic acid derivatives is fundamental to understanding both its chemical properties and biological activity. The compound retains the core salicylic acid structure, which consists of a benzene ring substituted with both a carboxyl group and a hydroxyl group in the ortho position. However, in Salirasib, the hydroxyl group has been replaced with a sulfur atom that forms a thioether linkage to the farnesyl chain [3] [4].

This structural modification significantly alters the compound's properties compared to native salicylic acid. The replacement of the hydroxyl group with a thioether linkage eliminates the compound's ability to form hydrogen bonds through the phenolic hydroxyl, instead introducing a sulfur atom that can participate in different types of molecular interactions. The carboxyl group remains free and available for hydrogen bonding and ionic interactions, which has been demonstrated to be essential for the compound's biological activity [10].

The salicylic acid backbone provides several important structural features. The aromatic ring system offers π-π stacking interactions and contributes to the compound's overall stability. The carboxyl group serves as both a hydrogen bond donor and acceptor, and its ionization state can be influenced by the local pH environment. Studies have shown that the free carboxyl group is absolutely required for Salirasib's activity, as esterification or amidation of this group results in complete loss of biological function [10].

Furthermore, the benzene ring of the salicylic acid moiety provides a rigid structural framework that positions the carboxyl group and thioether linkage in a specific spatial arrangement. This arrangement is crucial for the compound's ability to interact with its biological targets. Modifications to the benzene ring, such as halogen substitution, have been shown to decrease or eliminate biological activity, indicating the importance of the unsubstituted aromatic system [10].

S-Farnesylcysteine Mimetic Properties

The design of Salirasib as an S-farnesylcysteine mimetic represents a sophisticated approach to targeting prenylated protein interactions. S-farnesylcysteine is the natural substrate formed when cysteine residues in proteins undergo farnesylation, a post-translational modification essential for proper protein localization and function [12]. The structural similarity between Salirasib and S-farnesylcysteine enables the synthetic compound to compete with the natural substrate for binding to various cellular targets.

Table 3: Structural Comparison of Salirasib and S-farnesylcysteine

PropertySalirasib (FTS)S-farnesylcysteineKey Difference
Molecular FormulaC22H30O2SC18H31NO2SAdditional carbons in Salirasib
Molecular Weight (g/mol)358.54325.5Salirasib is heavier
Functional GroupsCarboxyl group, ThioetherAmino group, Carboxyl group, ThioetherSalirasib has salicylic acid moiety
Isoprenoid ChainFarnesyl (C15)Farnesyl (C15)Same farnesyl chain length
Terminal ModificationSalicylic acidCysteine residueDifferent terminal chemistry
Biological RoleRas inhibitorProtein prenylation substrateOpposite functional roles
Membrane AssociationMembrane disruptionMembrane anchoringOpposite membrane effects

The farnesyl component of both molecules consists of a fifteen-carbon isoprenoid chain with the same basic structure: three isoprene units connected in a linear fashion with double bonds at the 2,6 positions in the (E,E) configuration [13] . This structural conservation is critical because the farnesyl group serves as the primary recognition element for enzymes and binding proteins that interact with prenylated substrates.

The key structural difference lies in the terminal modification of the molecule. While S-farnesylcysteine contains a cysteine residue with both amino and carboxyl functional groups, Salirasib incorporates a salicylic acid moiety that provides only the carboxyl group but adds the aromatic benzene ring system [14] [15]. This modification fundamentally alters the compound's biological behavior from a substrate that promotes protein-membrane associations to an inhibitor that disrupts such interactions.

The mimetic properties of Salirasib enable it to compete with S-farnesylcysteine for binding to prenylated protein methyltransferase (PPMTase), with a reported inhibition constant (Ki) of 2.6 μM [5]. This competitive inhibition occurs because both molecules present the same farnesyl recognition motif to the enzyme's active site. However, the salicylic acid modification in Salirasib prevents the normal methylation reaction from proceeding, effectively blocking the enzyme's function [16].

Beyond enzyme inhibition, Salirasib's farnesylcysteine mimetic properties allow it to interact with Ras-escort proteins and other farnesyl-binding domains [14] [15]. These interactions are selective for activated Ras proteins, as these proteins undergo conformational changes that expose their farnesyl groups and make them accessible to Salirasib binding. This selectivity is a crucial advantage, as it allows Salirasib to preferentially target dysregulated Ras signaling while leaving normal cellular processes relatively undisturbed [14].

The farnesyl chain in Salirasib also enables the compound to insert into cellular membranes, similar to how prenylated proteins achieve membrane association [13]. However, instead of promoting stable membrane anchoring like natural S-farnesylcysteine, Salirasib disrupts the membrane associations of target proteins by competing for membrane binding sites and interfering with protein-protein interactions within membrane microdomains [14] [15].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

358.19665137 g/mol

Monoisotopic Mass

358.19665137 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MZH0OM550M

Pharmacology

Salirasib is a salicylic acid derivative with potential antineoplastic activity. Salirasib dislodges all Ras isoforms from their membrane-anchoring sites, thereby preventing activation of RAS signaling cascades that mediated cell proliferation, differentiation, and senescence. RAS signaling is believed to be abnormally activated in one-third of human cancers, including cancers of the pancreas, colon, lung and breast.

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

162520-00-5

Wikipedia

Salirasib

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15
1. Neurath, A. Robert; Lackman-Smith, Carol. Prevention of human immunodeficiency virus type 1 transmission by pharmaceuticals targeted to host proteins required for virus infection? Consideration of Farnesyl thiosalicylic acid, a Ras inhibitor. Journal of Antivirals & Antiretrovirals (2009), 1(2), 072-075. CODEN: JAAOC9 ISSN:1948-5964. AN 2010:397564
2. Yaari-Stark, Shira; Shaked, Maayan; Nevo-Caspi, Yael; Jacob-Hircsh, Jasmine; Shamir, Ron; Rechavi, Gideon; Kloog, Yoel. Ras inhibits endoplasmic reticulum stress in human cancer cells with amplified Myc. International Journal of Cancer (2010), 126(10), 2268-2281. CODEN: IJCNAW ISSN:0020-7136. CAN 152:451033 AN 2010:392292
3. Tsimberidou, Apostolia Maria; Rudek, Michelle A.; Hong, David; Ng, Chaan S.; Blair, Jessica; Goldsweig, Howard; Kurzrock, Razelle. Phase 1 first-in-human clinical study of S-trans, trans-farnesylthiosalicylic acid (salirasib) in patients with solid tumors. Cancer Chemotherapy and Pharmacology (2010), 65(2), 235-241. CODEN: CCPHDZ ISSN:0344-5704. CAN 152:421750 AN 2009:1464193
4. Goldberg, Liat; Haklai, Roni; Bauer, Victor; Heiss, Aaron; Kloog, Yoel. New Derivatives of Farnesylthiosalicylic Acid (Salirasib) for Cancer Treatment: Farnesylthiosalicylamide Inhibits Tumor Growth in Nude Mice Models. Journal of Medicinal Chemistry (2009), 52(1), 197-205. CODEN: JMCMAR ISSN:0022-2623. CAN 150:28393 AN 2008:1500762
5. Goldberg, Liat; Ocherashvilli, Aharon; Daniels, Dianne; Last, David; Cohen, Zvi R.; Tamar, Gregory; Kloog, Yoel; Mardor, Yael. Salirasib (farnesyl thiosalicylic acid) for brain tumor treatment: a convection-enhanced drug delivery study in rats. Molecular Cancer Therapeutics (2008), 7(11), 3609-3616. CODEN: MCTOCF ISSN:1535-7163. CAN 150:70750 AN 2008:1353107
6. Zhao, Ming; He, Ping; Xu, Linping; Hidalgo, Manuel; Laheru, Dan; Rudek, Michelle A. Determination of salirasib (S-trans,trans-farnesylthiosalicylic acid) in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography, B: Analytical Technologies in the Biomedical and Life Sciences (2008), 869(1-2), 142-145. CODEN: JCBAAI ISSN:1570-0232. CAN 149:69463 AN 2008:722666
7. Rotblat, Barak; Ehrlich, Marcello; Haklai, Roni; Kloog, Yoel. The Ras inhibitor farnesylthiosalicylic acid (Salirasib) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer. Methods in Enzymology (2008), 439(Small GTPAses in Disease, Part B), 467-489. CODEN: MENZAU ISSN:0076-6879. CAN 149:94412 AN 2008:622547
8. Haklai, Roni; Elad-Sfadia, Galit; Egozi, Yaakov; Kloog, Yoel. Orally administered FTS (salirasib) inhibits human pancreatic tumor growth in nude mice. Cancer Chemotherapy and Pharmacology (2007), Volume Date 2008, 61(1), 89-96. CODEN: CCPHDZ ISSN:0344-5704. CAN 148:205540 AN 2007:1108791
9. Zundelevich, Adi; Elad-Sfadia, Galit; Haklai, Ronit; Kloog, Yoel. Suppression of lung cancer tumor growth in a nude mouse model by the Ras inhibitor salirasib (farnesylthiosalicylic acid). Molecular Cancer Therapeutics (2007), 6(6), 1765-1773. CODEN: MCTOCF ISSN:1535-7163. CAN 147:250093 AN 2007:654894
10. Blum, Roy; Elkon, Ran; Yaari, Shira; Zundelevich, Adi; Jacob-Hirsch, Jasmine; Rechavi, Gideon; Shamir, Ron; Kloog, Yoel. Gene Expression Signature of Human Cancer Cell Lines Treated with the Ras Inhibitor Salirasib (S-Farnesylthiosalicylic Acid). Cancer Research (2007), 67(7), 3320-3328. CODEN: CNREA8 ISSN:0008-5472. CAN 146:454468 AN 2007:445719
11. Yaari-Stark Shira; Shaked Maayan; Nevo-Caspi Yael; Jacob-Hircsh Jasmine; Shamir Ron; Rechavi Gideon; Kloog Yoel Ras inhibits endoplasmic reticulum stress in human cancer cells with amplified Myc. International journal of cancer. Journal international du cancer (2010), 126(10), 2268-81. Journal code: 0042124. E-ISSN:1097-0215. PubMed ID 19998334 AN 2010215169
12. Goldberg Liat; Haklai Roni; Bauer Victor; Heiss Aaron; Kloog Yoel New derivatives of farnesylthiosalicylic acid (salirasib) for cancer treatment: farnesylthiosalicylamide inhibits tumor growth in nude mice models. Journal of medicinal chemistry (2009), 52(1), 197-205. Journal code: 9716531. E-ISSN:1520-4804. PubMed ID 19072665 AN 2009046646
13. Goldberg Liat; Ocherashvilli Aharon; Daniels Dianne; Last David; Cohen Zvi R; Tamar Gregory; Kloog Yoel; Mardor Yael Salirasib (farnesyl thiosalicylic acid) for brain tumor treatment: a convection-enhanced drug delivery study in rats. Molecular cancer therapeutics (2008), 7(11), 3609-16. Journal code: 101132535. ISSN:1535-7163. PubMed ID 19001442 AN 2008732623
14. Zhao Ming; He Ping; Xu Linping; Hidalgo Manuel; Laheru Dan; Rudek Michelle A Determination of salirasib (S-trans,trans-farnesylthiosalicylic acid) in human plasma using liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences (2008), 869(1-2), 142-5. Journal code: 101139554. ISSN:1570-0232. PubMed ID 18534927 AN 2008385208
15. Rotblat Barak; Ehrlich Marcello; Haklai Roni; Kloog Yoel The Ras inhibitor farnesylthiosalicylic acid (Salirasib) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer. Methods in enzymology (2008), 439 467-89. Journal code: 0212271. ISSN:0076-6879. PubMed ID 18374183 AN 2008216519
16. Haklai Roni; Elad-Sfadia Galit; Egozi Yaakov; Kloog Yoel Orally administered FTS (salirasib) inhibits human pancreatic tumor growth in nude mice. Cancer chemotherapy and pharmacology (2008), 61(1), 89-96. Journal code: 7806519. ISSN:0344-5704. PubMed ID 17909812 AN 2007588457
17. Zundelevich Adi; Elad-Sfadia Galit; Haklai Ronit; Kloog Yoel Suppression of lung cancer tumor growth in a nude mouse model by the Ras inhibitor salirasib (farnesylthiosalicylic acid). Molecular cancer therapeutics (2007), 6(6), 1765-73. Journal code: 101132535. ISSN:1535-7163. PubMed ID 17541036 AN 2007357125
18. Blum Roy; Elkon Ran; Yaari Shira; Zundelevich Adi; Jacob-Hirsch Jasmine; Rechavi Gideon; Shamir Ron; Kloog Yoel Gene expression signature of human cancer cell lines treated with the ras inhibitor salirasib (S-farnesylthiosalicylic acid). Cancer research (2007), 67(7), 3320-8. Journal code: 2984705R. ISSN:0008-5472. PubMed ID 17409441 AN 2007232983

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